molecular formula C13H17F3N2O4 B2682957 tert-butyl 6-(aminomethyl)pyridine-3-carboxylate; trifluoroacetic acid CAS No. 2361636-30-6

tert-butyl 6-(aminomethyl)pyridine-3-carboxylate; trifluoroacetic acid

Cat. No.: B2682957
CAS No.: 2361636-30-6
M. Wt: 322.284
InChI Key: FHWZPOUNWZOFCL-UHFFFAOYSA-N
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Description

tert-butyl 6-(aminomethyl)pyridine-3-carboxylate; trifluoroacetic acid: is a chemical compound with the molecular formula C11H16N2O2.C2HF3O2 . It is also known by its IUPAC name, tert-butyl 6-(aminomethyl)nicotinate 2,2,2-trifluoroacetate . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)pyridine-3-carboxylate typically involves the reaction of 6-(aminomethyl)pyridine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 6-(aminomethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-(aminomethyl)pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its unique structure allows it to interact with various biological targets .

Medicine

In medicine, tert-butyl 6-(aminomethyl)pyridine-3-carboxylate is explored for its potential therapeutic properties. It is investigated as a precursor for drug development, particularly in the treatment of neurological disorders .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The aminomethyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of trifluoroacetic acid in tert-butyl 6-(aminomethyl)pyridine-3-carboxylate enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.C2HF3O2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8;3-2(4,5)1(6)7/h4-5,7H,6,12H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWZPOUNWZOFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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